molecular formula C6H15Cl2N3O B1520741 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1219158-50-5

2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1520741
CAS No.: 1219158-50-5
M. Wt: 216.11 g/mol
InChI Key: SGOBMRVEJGRQPC-UHFFFAOYSA-N
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Description

2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS 1219158-50-5) is a high-purity chemical building block offered with a guaranteed purity of 98% . Its molecular formula is C6H13N3O, and it has a molecular weight of 216.11 g/mol for the dihydrochloride salt form . The compound features a piperazine ring, a common motif in medicinal chemistry known for its versatility in drug discovery, particularly in the development of pharmacologically active molecules . The canonical SMILES representation for this compound is Cl.Cl.NCC(=O)N1CCNCC1 . This structure makes it a valuable intermediate for synthesizing more complex compounds, such as those explored for targeting dopamine receptors and iron chelation in neurodegenerative disease research . As a standard safety precaution, this product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to recommended precautionary statements, including wearing protective gloves and eye protection, and using only in a well-ventilated area . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-1-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c7-5-6(10)9-3-1-8-2-4-9;;/h8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOBMRVEJGRQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure

The compound is characterized by the presence of a piperazine ring, which is known to enhance biological activity through various interactions with biological targets. The dihydrochloride form indicates the presence of two hydrochloride groups that can influence solubility and bioavailability.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • Chemokine Receptor Modulation : This compound has been identified as a modulator of CXCR3 receptors, which are G-protein coupled receptors involved in leukocyte trafficking during inflammation. Such modulation can have implications in inflammatory diseases .
  • Anticancer Activity : Research has shown that derivatives of piperazine compounds exhibit significant efficacy against cancer cells. For instance, compounds similar to 2-Amino-1-(piperazin-1-yl)ethan-1-one have demonstrated inhibitory effects on poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This suggests potential applications in oncology, particularly in targeting breast cancer cells .
  • Acetylcholinesterase Inhibition : The compound's structural features may confer inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type IC50 Value (µM) Reference
PARP Inhibition18
AChE Inhibition20.3
Anticancer ActivitySignificant
CXCR3 ModulationModerate

Case Studies

Several studies have explored the efficacy of related compounds:

  • Anticancer Studies : A study on piperazine derivatives showed that specific modifications led to enhanced anticancer properties, with IC50 values comparable to established drugs like Olaparib .
  • Inflammation Models : In vivo studies indicated that compounds with similar structures exhibited anti-inflammatory effects in models of carrageenan-induced edema, suggesting a therapeutic role in inflammatory conditions .
  • Neuroprotective Effects : Research into AChE inhibitors revealed that certain piperazine derivatives could improve cognitive function in animal models, supporting their potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride vary in substituents on the piperazine ring, the nature of the carbonyl group, and the presence of additional functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Formula CAS Number Key Properties/Applications
2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride Phenyl group substituted on piperazine ring C₁₂H₁₇Cl₂N₃O Not available Enhanced lipophilicity; potential CNS-targeting applications due to aromatic interactions .
2-Amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride Piperazine replaced with pyridine ring C₇H₁₀Cl₂N₂O 51746-82-8 Melting point: 172°C; soluble in DMSO/water; used in kinase inhibitor research .
Levocetirizine Dihydrochloride Bulky (4-chlorophenyl)benzyl group on piperazine; carboxylic acid side chain C₂₁H₂₅ClN₂O₃·2HCl 130018-87-0 Antihistamine; high affinity for H₁ receptors; low CNS penetration due to polarity .
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc-protected piperazine; acetic acid substituent C₂₁H₂₃N₃O₄ 180576-05-0 Peptide synthesis; Fmoc group enables solid-phase coupling strategies .
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride Piperazine replaced with ethyl-pyrazole C₇H₁₁N₃O·2HCl 2059941-87-4 Investigational agent in oncology; pyrazole enhances metabolic stability .

Key Findings from Comparative Analysis

Bioavailability and Solubility: The dihydrochloride salt form (common to all listed compounds) improves aqueous solubility compared to free bases. However, levocetirizine dihydrochloride exhibits lower CNS penetration due to its polar carboxylic acid group, whereas 2-amino-1-(4-phenylpiperazin-1-yl)ethan-1-one dihydrochloride shows increased lipophilicity, favoring blood-brain barrier crossing .

Pharmacological Targets: Piperazine derivatives with aromatic substitutions (e.g., phenyl or pyridyl groups) demonstrate higher affinity for G-protein-coupled receptors (GPCRs) and ion channels. For example, levocetirizine targets histamine H₁ receptors, while pyridine-substituted analogs (e.g., 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride) are explored for kinase inhibition .

Synthetic Utility: Compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid are tailored for peptide synthesis, leveraging the Fmoc group for controlled coupling. In contrast, the parent compound (this compound) serves as a versatile intermediate for diverse drug scaffolds .

Stability and Metabolic Profile: Pyrazole-substituted derivatives (e.g., 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride) exhibit superior metabolic stability compared to unsubstituted piperazines, making them candidates for prolonged-action therapeutics .

Preparation Methods

Formation of Piperazine Monohydrochloride Intermediate

A critical step in the preparation involves generating piperazine monohydrochloride from piperazine and piperazine dihydrochloride in aqueous solvent under controlled heating and stirring. The molar ratio of piperazine to piperazine dihydrochloride is typically maintained close to 1:0.8 to 1:1.05 to optimize reaction efficiency.

  • Reaction conditions: Heating with stirring at reflux or near reflux temperatures (~100 °C) for approximately 1.1 hours.
  • Solvent: Water, with solvent volume calculated as approximately 2 times the weight of piperazine.
  • Isolation: Cooling to ~12 °C followed by suction filtration and drying at ~70 °C yields the piperazine monohydrochloride salt.

This intermediate is crucial for subsequent alkylation steps and can be prepared on an industrial scale with reproducible purity and yield.

Alkylation with 2-(2-chloroethoxy)ethanol or Equivalent Chloroethanol Derivatives

The piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol or similar chloro-substituted ethanone derivatives in an appropriate solvent system to introduce the ethanone moiety.

  • Molar ratio: Piperazine monohydrochloride to chloroethanol derivative is optimized for complete conversion.
  • Solvent: Suitable organic solvents (e.g., ethanol, methanol, or mixtures) facilitate the reaction.
  • Reaction conditions: Stirring at controlled temperatures (ambient to reflux) until reaction completion.
  • Post-reaction: Filtration recovers piperazine dihydrochloride, which can be dried and reused, enhancing process economy.

Purification and Isolation of 2-Amino-1-(piperazin-1-yl)ethan-1-one

After reaction completion, the filtrate is concentrated by solvent evaporation to obtain a crude ethanone product. Further purification is achieved by vacuum reduced-pressure distillation or rectification.

  • Vacuum distillation: Removes residual solvents and impurities, collecting the fraction corresponding to the target compound.
  • Drying: Final drying under controlled temperature and vacuum conditions yields high-purity 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride.

Data Table Summarizing Key Preparation Parameters

Step Reagents & Ratios Solvent & Volume Temperature & Time Yield & Purity Notes
Piperazine monohydrochloride formation Piperazine : Piperazine dihydrochloride = 1 : 0.8–1.05 mol Water, ~2× weight of piperazine Reflux ~1.1 h; cool to 12 °C High yield; filter cake dried at 70 °C for 5.3 h
Alkylation with chloroethanol derivative Piperazine monohydrochloride : 2-(2-chloroethoxy)ethanol optimized molar ratio Organic solvent (e.g., ethanol) Ambient to reflux; time varies Recovery of piperazine dihydrochloride for reuse; crude product obtained post-evaporation
Purification by vacuum distillation Crude product from alkylation step None (concentrated) Vacuum distillation under reduced pressure High-purity final product; industrially scalable

Research Findings and Process Optimization

  • Impurity control: The method effectively reduces disubstituted compound impurities, improving overall product purity.
  • Cost efficiency: Use of piperazine dihydrochloride and recycling of recovered salts lowers raw material costs.
  • Environmental considerations: The aqueous and solvent recovery steps make the process greener and more sustainable.
  • Industrial suitability: The process parameters (temperature, solvent volumes, reaction times) are optimized for scale-up without compromising product quality.

These findings are supported by patent literature detailing the preparation of related piperazine ethanone derivatives, emphasizing reproducibility and purity enhancements suitable for pharmaceutical intermediates.

Comparative Analysis with Related Compounds

While direct preparation methods for this compound are limited in public literature, analogous compounds such as 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one have documented synthetic routes involving nucleophilic substitution of chloro-substituted ethanones with piperidine derivatives under mild conditions, followed by purification steps such as recrystallization or chromatography. These analogies reinforce the mechanistic rationale for the preparation of the target compound.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride with high purity?

  • Methodological Answer: The synthesis typically involves a two-step process: (1) condensation of piperazine with chloroacetonitrile under reflux in anhydrous ethanol to form the intermediate 2-amino-1-(piperazin-1-yl)ethan-1-one, followed by (2) hydrochlorination using concentrated HCl in a methanol/water mixture. Purification is achieved via recrystallization from ethanol/water (1:3 v/v), yielding >95% purity. Monitor reaction progress using TLC (silica gel, chloroform/methanol 4:1) and confirm the final structure via 1^1H NMR (D2_2O, δ 3.2–3.8 ppm for piperazine protons) and mass spectrometry (ESI+, m/z 173.1 [M+H]+^+ for the free base) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. For short-term use, desiccate at room temperature with silica gel. Handle in a fume hood using nitrile gloves and protective eyewear. Avoid prolonged exposure to acidic or alkaline conditions, as structural decomposition (e.g., piperazine ring cleavage) may occur .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use a combination of 1^1H/13^{13}C NMR (in D2_2O to suppress amine proton exchange), FT-IR (amide I band ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For crystallinity assessment, perform X-ray diffraction on single crystals grown via slow evaporation of an ethanol-water solution. Compare data with reference spectra from PubChem or validated synthetic protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound?

  • Methodological Answer: Yields may vary due to residual moisture (affecting hydrochlorination) or incomplete piperazine activation. Optimize by pre-drying solvents (molecular sieves) and using a 10% molar excess of chloroacetonitrile. Track intermediates via LC-MS to identify bottlenecks. For conflicting literature data, replicate protocols under controlled humidity (<30% RH) and document reaction kinetics (e.g., via in-situ IR monitoring) .

Q. What strategies are employed to study the compound's interaction with biological targets?

  • Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors like serotonin or dopamine transporters. For cellular studies, employ fluorescence tagging (e.g., FITC conjugation at the primary amine) to track uptake in neuronal cell lines. Molecular docking simulations (AutoDock Vina) can predict binding modes, validated by mutagenesis assays targeting piperazine-interacting residues .

Q. What computational methods are used to predict its reactivity and stability under physiological conditions?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Simulate hydrolysis pathways using molecular dynamics (AMBER) at pH 7.4 to assess stability in blood plasma. Compare with experimental stability data from HPLC-UV degradation studies (37°C, phosphate buffer) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound's solubility profile?

  • Methodological Answer: Solubility discrepancies often arise from polymorphic forms or residual solvents. Characterize polymorphs via DSC and PXRD. Measure solubility in triplicate using shake-flask methods (USP guidelines) at 25°C in PBS (pH 7.4), DMSO, and ethanol. Cross-validate with nephelometry for turbidity endpoints. Report lot-specific impurities (HPLC-ELSD) to clarify batch-to-batch variability .

Safety and Compliance

Q. What are the critical safety protocols for in vivo studies involving this compound?

  • Methodological Answer: Conduct acute toxicity testing (OECD 423) in rodents, starting at 50 mg/kg. Monitor for CNS effects (e.g., tremors, ataxia) and histopathological changes in the liver/kidneys. For occupational safety, adhere to OSHA’s permissible exposure limit (PEL) of 0.1 mg/m³ for piperazine derivatives. Include negative controls in assays to distinguish compound-specific effects from solvent toxicity (e.g., DMSO) .

Experimental Design

Q. How to design a stability-indicating assay for this compound in formulation development?

  • Methodological Answer: Develop a forced degradation study under ICH Q1A guidelines: expose the compound to heat (60°C, 10 days), UV light (ICH Q1B), and acidic/alkaline hydrolysis (0.1N HCl/NaOH, 70°C). Analyze degradation products via UPLC-QTOF-MS. Validate the assay for specificity, linearity (5–200 µg/mL), and precision (RSD <2%) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
2-Amino-1-(piperazin-1-yl)ethan-1-one dihydrochloride

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